Protease Inhibitory Potency: Cbz-L-Phenylalaninal vs. Cbz-Phe-Phe-CHO and Cbz-Leu-Leu-Phe-CHO
Cbz-L-Phenylalaninal exhibits moderate inhibitory activity against cathepsin B, Z, and H with an IC50 of 6.6 µM [1]. In contrast, more extended dipeptide aldehydes like Cbz-Phe-Phe-CHO (a self-masked aldehyde inhibitor) and Cbz-Leu-Leu-Phe-CHO (Z-LLF-CHO) are significantly more potent, with Cbz-Leu-Leu-Phe-CHO demonstrating a Ki of 460 nM against the chymotrypsin-like activity of the proteasome [2]. This 14-fold difference in potency highlights the functional impact of extending the peptide backbone beyond a single amino aldehyde.
| Evidence Dimension | Protease Inhibitory Potency (IC50/Ki) |
|---|---|
| Target Compound Data | IC50 = 6.6 µM (6600 nM) for cathepsin B, Z, H |
| Comparator Or Baseline | Cbz-Leu-Leu-Phe-CHO (Z-LLF-CHO): Ki = 460 nM (0.46 µM) for proteasome chymotrypsin-like activity |
| Quantified Difference | Cbz-L-Phenylalaninal is approximately 14-fold less potent than the tripeptide analog against these protease classes. |
| Conditions | Target: cathepsin B, Z, H; pH 5.5, 2°C (for Cbz-L-Phenylalaninal). Target: proteasome (for Cbz-Leu-Leu-Phe-CHO). |
Why This Matters
The data establish Cbz-L-Phenylalaninal as a low-potency, single-amino-acid scaffold for inhibitor development, making it ideal for studying structure-activity relationships (SAR) and as a baseline control, whereas the more potent analogs are suitable for advanced biological studies requiring high target engagement.
- [1] BindingDB. IC50 data for Cbz-L-Phenylalaninal against pro-cathepsin H, cathepsin B, and cathepsin Z. IC50 = 6.60E+3 nM. View Source
- [2] Li, Q., et al. Self-masked aldehyde inhibitors (SMAIs) based on Cbz-Phe-Phe-CHO. J. Med. Chem. 2021. View Source
